An In-Depth Technical Guide to the Physicochemical Properties of Triazolo[1,5-a]pyrimidin-2-ylacetic acid
An In-Depth Technical Guide to the Physicochemical Properties of Triazolo[1,5-a]pyrimidin-2-ylacetic acid
Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the adage "a compound is only as good as its properties" has never been more resonant. The journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous characterization, of which the assessment of its physicochemical properties forms the bedrock. These fundamental attributes—lipophilicity, acidity, and solubility—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these parameters is not merely an academic exercise; it is a critical determinant of a compound's ultimate success or failure.
This guide provides a detailed exploration of the core physicochemical properties of Triazolo[1,5-a]pyrimidin-2-ylacetic acid, a heterocyclic compound of interest. The triazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active agents, valued for its structural resemblance to purines, which allows it to interact with a variety of biological targets.[1] The addition of an acetic acid moiety suggests a modulation of these properties, potentially enhancing solubility or providing a handle for further chemical modification.
While specific experimental data for this exact molecule is not extensively available in the public domain, this guide is structured to empower the researcher. It does not simply present data; it provides the robust, field-proven methodologies required to generate high-quality, reproducible physicochemical data in your own laboratory. We will delve into the "why" behind experimental choices, offering insights that bridge the gap between theoretical knowledge and practical application. Each protocol is designed as a self-validating system, ensuring the integrity and trustworthiness of the data you generate.
Molecular Identity and Structural Elucidation
A precise understanding of a compound's identity is the first step in any scientific investigation. Triazolo[1,5-a]pyrimidin-2-ylacetic acid is a member of the aza-indolizine class of heterocycles, which are noted for their diverse biological activities.[1]
Chemical Structure:
Caption: Chemical structure of Triazolo[1,5-a]pyrimidin-2-ylacetic acid.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-([2][3][4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid | [5] |
| CAS Number | 716362-08-2 | [6] |
| Molecular Formula | C₇H₆N₄O₂ | [5] |
| Molecular Weight | 178.15 g/mol | [5] |
| Monoisotopic Mass | 178.04907 Da | [5] |
| Canonical SMILES | C1=CN2C(=NC(=N2)CC(=O)O)N=C1 | [5] |
| InChI Key | GQLFTNOBABDOLE-UHFFFAOYSA-N | [5] |
Lipophilicity: The Octanol-Water Partition Coefficient (logP)
Lipophilicity, quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, is a cornerstone of medicinal chemistry. It profoundly influences a compound's solubility, permeability across biological membranes, and binding to plasma proteins and metabolic enzymes. While computational models provide a preliminary estimate, experimental determination remains the gold standard for accuracy.
Predicted Value: A predicted XlogP of -0.4 is available for Triazolo[1,5-a]pyrimidin-2-ylacetic acid, suggesting a relatively hydrophilic character.[5]
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol outlines the classic "shake-flask" method, a robust and widely accepted technique for measuring logP.[3][7]
Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or buffer), at equilibrium. The concentration of the compound in each phase is then determined, and the logP is calculated from the ratio of these concentrations.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
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Instrument and Solution Preparation:
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Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10). [8] * Prepare a stock solution of Triazolo[1,5-a]pyrimidin-2-ylacetic acid (e.g., 1-10 mM) in degassed, deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Place a known volume of the compound solution in a thermostatted vessel.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
To determine the pKa of the carboxylic acid, titrate with the standardized NaOH solution. To determine the pKa of the basic nitrogens, first acidify the solution with HCl and then titrate with NaOH.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the reading.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added.
-
The pKa can be determined as the pH at the half-equivalence point. The equivalence point is the point of steepest slope on the titration curve, which can be more accurately identified from the peak of the first derivative of the curve (ΔpH/ΔV).
-
For multiprotic species, multiple inflection points may be observed, corresponding to each pKa value.
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Aqueous Solubility: A Critical Parameter for Drug Delivery
Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract and challenges in formulation development. Both kinetic and thermodynamic solubility are important parameters in drug discovery. [9][10]
Experimental Protocol 1: Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound in solution after a short incubation period, starting from a high-concentration stock solution (typically in DMSO). It is a high-throughput method useful for early-stage compound screening. [2][11] Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After a short incubation, any precipitate is removed, and the concentration of the dissolved compound is measured.
Workflow for Kinetic Solubility Assay:
Caption: Workflow for kinetic solubility determination.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of Triazolo[1,5-a]pyrimidin-2-ylacetic acid in 100% DMSO.
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Assay Procedure:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well (e.g., 2 µL of stock into 198 µL of buffer to give a final concentration of 100 µM and 1% DMSO).
-
Seal the plate and shake at a constant temperature (e.g., 25°C) for 1-2 hours.
-
-
Separation and Quantification:
-
Filter the samples through a filter plate to remove any precipitate.
-
Quantify the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV, against a calibration curve prepared in the same buffer/DMSO mixture.
-
Experimental Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
Thermodynamic solubility is the true equilibrium solubility of a compound and is determined by incubating an excess of the solid compound in the aqueous buffer until equilibrium is reached. [9][10] Principle: An excess of the solid compound is agitated in an aqueous buffer for an extended period to ensure equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined.
Step-by-Step Methodology:
-
Incubation:
-
Add an excess amount of solid Triazolo[1,5-a]pyrimidin-2-ylacetic acid to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sampling and Analysis:
-
After incubation, allow the solid to settle.
-
Filter the supernatant to remove all undissolved solid.
-
Dilute the filtrate if necessary and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Summary and Interpretation
The following tables should be used to collate the experimentally determined physicochemical data for Triazolo[1,5-a]pyrimidin-2-ylacetic acid.
Table 2: Experimentally Determined Physicochemical Properties
| Property | Method | Conditions | Result |
| logP | Shake-Flask | pH 7.4, 25°C | |
| pKa (acidic) | Potentiometric Titration | 25°C, Aqueous | |
| pKa (basic) | Potentiometric Titration | 25°C, Aqueous | |
| Kinetic Solubility | DMSO Addition | pH 7.4, 25°C, 2h | |
| Thermodynamic Solubility | Shake-Flask | pH 7.4, 25°C, 24h |
Interpretation of Results:
-
logP: A value around the predicted -0.4 would confirm the compound's hydrophilic nature. A logP between 1 and 3 is often considered optimal for oral bioavailability, balancing solubility and permeability.
-
pKa: The acidic pKa of the carboxylic acid is expected to be in the range of 3-5. The pKa(s) of the heterocyclic nitrogens will determine the extent of positive charge at physiological pH. These values are crucial for predicting the compound's charge state in different body compartments.
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Solubility: A kinetic solubility of >100 µM is generally desirable for early-stage drug discovery compounds. The thermodynamic solubility provides a more definitive measure and is critical for formulation development.
Conclusion
The systematic characterization of the physicochemical properties of novel compounds like Triazolo[1,5-a]pyrimidin-2-ylacetic acid is a non-negotiable aspect of modern drug discovery. The protocols and workflows detailed in this guide provide a robust framework for generating high-quality, reliable data on lipophilicity, acidity, and solubility. By investing in this foundational knowledge, researchers can make more informed decisions, optimize compound design, and ultimately increase the probability of advancing successful therapeutic candidates.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
ResearchGate. (2025). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. Retrieved from [Link]
-
US EPA. (n.d.). T[2][3][4]riazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester - Substance Details. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and SAR oft[2][3][4]riazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Retrieved from [Link]
-
Hairui Chemical. (n.d.). 2-(T[2][3][4]riazolo[1,5-a]pyrimidin-2-yl)acetic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(t[2][3][4]riazolo[1,5-a]pyrimidin-2-yl)acetic acid. Retrieved from [Link]2][3][4]riazolo[1,5-a]pyrimidin-2-yl)acetic%20acid
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation ofT[2][3][4]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (2024). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. Retrieved from [Link]
-
PubMed Central. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
-
PubMed. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. Retrieved from [Link]
-
MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-{2-amino-5,7-dimethyl-t[2][3][4]riazolo[1,5-a]pyrimidin-6-yl}acetic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(5,7-dimethyl-t[2][3][4]riazolo[1,5-a]pyrimidin-6-yl)acetic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-(T[2][3][4]riazolo[1,5-a]pyrimidin-2-yl)acetic acid, 95% Purity, C7H6N4O2, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). T[2][3][4]riazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. Retrieved from [Link]
-
MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities oft[2][3][4]riazolo[1,5-a]pyrimidines and analogs. Retrieved from [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - 2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid (C7H6N4O2) [pubchemlite.lcsb.uni.lu]
- 6. 2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid_716362-08-2_Hairui Chemical [hairuichem.com]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
